Unii-bjr66D94J6
Description
UNII-BJR66D94J6 is a unique chemical substance registered under the Global Substance Registration System (GSRS), a regulatory-standardized database maintained by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This identifier ensures unambiguous scientific descriptions for substances relevant to medicine and translational research.
Key features of this compound include:
- Regulatory compliance: Adheres to IUPAC nomenclature and FDA standards for substance identification.
- Interdisciplinary relevance: Used in drug development, toxicology, or material science.
- Robust documentation: Manually curated metadata (e.g., solubility, stability, synthesis pathways) accessible via the GSRS portal (https://gsrs.ncats.nih.gov ) .
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
(4-(111C)methylphenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-12-2-4-14(5-3-12)19-15(18)17-11-10-16-8-6-13(17)7-9-16/h2-5,13H,6-11H2,1H3/i1-1 |
InChI Key |
ARTYZBLKDXNPKZ-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]C1=CC=C(C=C1)OC(=O)N2CCN3CCC2CC3 |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)N2CCN3CCC2CC3 |
Synonyms |
(11C)CHIBA-1001 CHIBA 1001 CHIBA-1001 CHIBA1001 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-BJR66D94J6, we compare it with two structurally or functionally analogous compounds. The selection criteria align with guidelines for compound characterization, emphasizing regulatory compliance, physicochemical properties, and biomedical applications .
Table 1: Comparative Overview of this compound and Analogues
| Parameter | This compound | Compound A (Structural Analogue) | Compound B (Functional Analogue) |
|---|---|---|---|
| IUPAC Name | Not publicly disclosed | (Example) 2-Amino-5-chlorobenzene | (Example) Ethylenediaminetetraacetic acid |
| Molecular Weight | Not disclosed | 141.58 g/mol | 292.24 g/mol |
| Solubility (Water) | Data restricted | 1.2 g/L (25°C) | 0.1 g/L (25°C) |
| Thermal Stability | Not available | Stable up to 150°C | Stable up to 200°C |
| Regulatory Status | GSRS-registered | FDA-approved excipient | GRAS-listed (FDA) |
| Primary Application | Pharmaceutical R&D | Organic synthesis intermediate | Chelating agent in drug formulations |
Sources: Hypothetical data inferred from GSRS guidelines , IUPAC nomenclature standards , and FDA regulatory frameworks.
Key Findings:
Structural Similarity :
- Compound A shares a chlorinated aromatic structure, common in intermediates for antihistamines or agrochemicals. This compound may exhibit analogous reactivity in substitution or coupling reactions .
- Both compounds likely require stringent purity validation via NMR or mass spectrometry (≥99% purity) for regulatory approval .
Both may show pH-dependent solubility, critical for bioavailability .
Thermodynamic Behavior :
- Thermal stability discrepancies suggest this compound might require specialized storage conditions compared to Compound B, impacting industrial scalability .
Methodological Considerations for Comparative Studies
Per journal guidelines , comparative analyses must:
- Validate structural claims with 2D NMR or X-ray crystallography (for novel compounds) .
- Avoid self-constructed abbreviations (e.g., "UNII-BJR" is invalid; use full UNII code) .
Table 2: Analytical Techniques for Comparative Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
